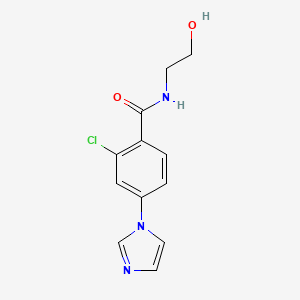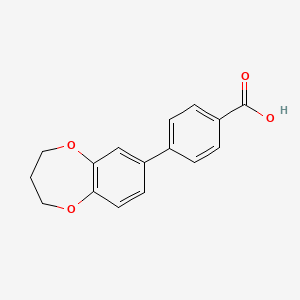![molecular formula C13H18N2O3 B1324984 N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 773087-36-8](/img/structure/B1324984.png)
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide (NDPP) is a novel small molecule that has recently been studied for its potential applications in various scientific fields. NDPP is a derivative of pyridine and has been found to have unique properties that make it a promising candidate for use in research. NDPP has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Scientific Field
Organic Chemistry Summary of Application: This compound is used as an intermediate in organic synthesis due to its borate and sulfonamide groups . Methods of Application:
- Characterization: Techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction are used for structural analysis. Results: The crystal structures obtained by experimental methods are consistent with those calculated by density functional theory (DFT), confirming the compound’s predicted physical and chemical properties .
Drug Development
Scientific Field
Pharmacology Summary of Application: The compound’s borate groups make it a potential candidate for drug development, particularly as enzyme inhibitors or ligand drugs . Methods of Application:
- Enzyme Inhibition: It is explored for its potential as an enzyme inhibitor in various therapeutic areas. Results: While specific results are not detailed in the search results, the compound’s structural properties suggest its potential efficacy in these roles .
Fluorescent Probes
Scientific Field
Biochemistry Summary of Application: The compound is investigated for use as a fluorescent probe to identify biological and chemical substances . Methods of Application:
- Probe Design: The compound is incorporated into probes that can identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. Results: The compound’s ability to act as a fluorescent probe is based on its interaction with target substances, leading to a detectable fluorescent signal .
Stimulus-Responsive Drug Carriers
Scientific Field
Biomedical Engineering Summary of Application: The boronic ester bonds in the compound are utilized in the construction of stimulus-responsive drug carriers . Methods of Application:
- Controlled Release: The boronic ester bond’s formation and rupture in response to environmental changes enable controlled drug release. Results: These carriers can load and deliver anti-cancer drugs, insulin, and genes, demonstrating the compound’s versatility in drug delivery systems .
Analytical Chemistry
Scientific Field
Analytical Chemistry Summary of Application: The compound’s unique structure makes it suitable for use in analytical chemistry applications . Methods of Application:
Material Science
Scientific Field
Material Science Summary of Application: The compound’s properties are of interest in the field of material science for the development of new materials . Methods of Application:
Antifungal Agents
Scientific Field
Microbiology Summary of Application: The compound has been studied for its antifungal properties, particularly against fungal pathogens . Methods of Application:
- Minimum Inhibitory Concentration (MIC): MIC values are determined to assess the compound’s efficacy against various fungi. Results: The antifungal activity is quantified by the size of the inhibition zones and MIC values, indicating the compound’s potential as an antifungal agent .
Enzyme Inhibition
Scientific Field
Biochemistry Summary of Application: The compound is evaluated for its ability to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . Methods of Application:
- Collagen Quantification: Collagen levels are also measured as part of the study. Results: Initial screenings suggest that the compound can effectively inhibit prolyl-4-hydroxylase, which may have implications for treating fibrotic diseases .
Anti-Tubercular Agents
Scientific Field
Medicinal Chemistry Summary of Application: The compound’s analogues are synthesized and tested for their anti-tubercular activity . Methods of Application:
- Biological Testing: These analogues are tested against Mycobacterium tuberculosis to evaluate their efficacy. Results: The study explores the potential of these analogues as potent anti-tubercular agents .
These applications highlight the compound’s versatility in scientific research, ranging from microbiology to medicinal chemistry. The detailed methods and results provide a glimpse into the potential impact of this compound in various fields of study. For further details and experimental data, accessing specialized scientific literature would be beneficial.
Catalysis in Organic Reactions
Scientific Field
Organic Chemistry Summary of Application: The compound is used as a catalyst in various organic reactions due to its borate groups, which can facilitate the transfer of groups in reactions . Methods of Application:
- Reaction Optimization: Parameters such as temperature, solvent, and reaction time are optimized for maximum efficiency. Results: The use of the compound as a catalyst has shown to improve reaction yields and selectivity .
Biological Imaging
Scientific Field
Bioimaging Summary of Application: The compound’s fluorescent properties are utilized in biological imaging to track and visualize biological processes . Methods of Application:
- Microscopy: Fluorescence microscopy techniques are used to observe the labeled compounds within biological systems. Results: The compound has been effective in providing clear images of cellular structures and processes .
Environmental Sensing
Scientific Field
Environmental Science Summary of Application: The compound is investigated for its potential use in environmental sensing devices due to its responsive nature to changes in pH, glucose, and ATP . Methods of Application:
- Field Testing: Sensors are tested in various environments to assess their sensitivity and accuracy. Results: The sensors show promise in detecting and measuring environmental changes with high sensitivity .
Material Synthesis
Scientific Field
Material Science Summary of Application: The compound is explored for its use in the synthesis of new materials with specific properties . Methods of Application:
Eigenschaften
IUPAC Name |
N-[3-(1,3-dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-4-5-14-8-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJOTJGPLHLPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640056 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide | |
CAS RN |
773087-36-8 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

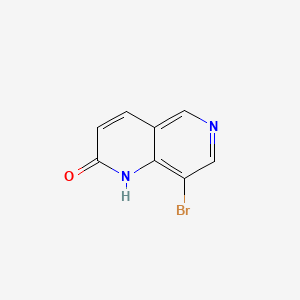
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
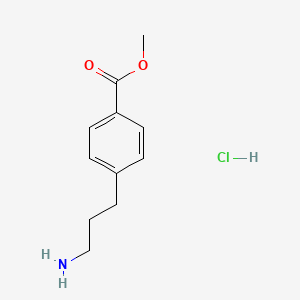
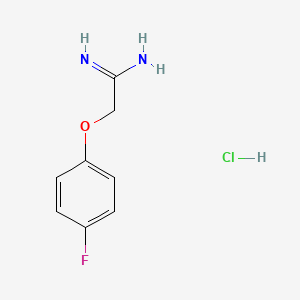
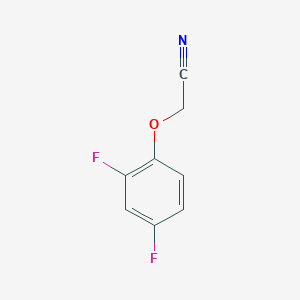

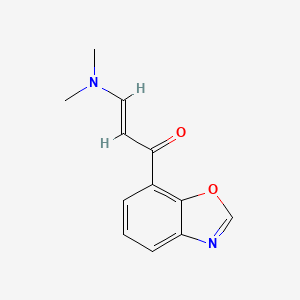
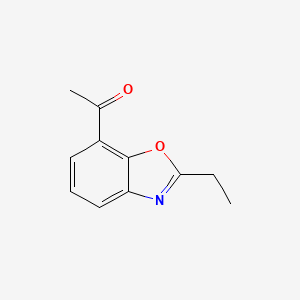
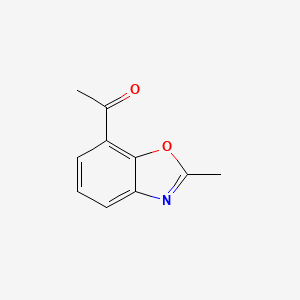
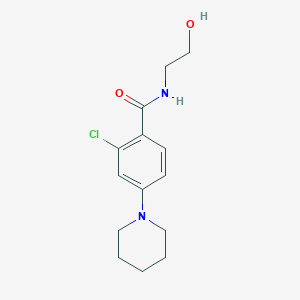
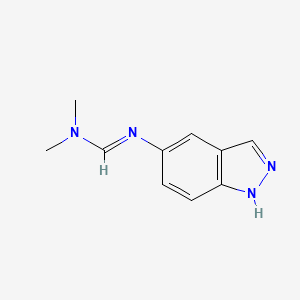
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
